2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate
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Overview
Description
2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.72 g/mol . It is known for its unique structure, which includes a carbamate group attached to a 2-chloroethyl chain and a 2-ethyl-6-methylphenyl group.
Preparation Methods
The synthesis of 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate typically involves the reaction of 2-ethyl-6-methylaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2-chloroethanol to yield the desired carbamate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological effects .
Comparison with Similar Compounds
2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate can be compared with other similar compounds, such as:
- 2-chloroethyl N-(2-ethylphenyl)carbamate
- 2-chloroethyl N-(2-methylphenyl)carbamate
- 2-chloroethyl N-(4-methylphenyl)carbamate
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
120343-18-2 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-10-6-4-5-9(2)11(10)14-12(15)16-8-7-13/h4-6H,3,7-8H2,1-2H3,(H,14,15) |
InChI Key |
XCKVOYVARLDVPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)OCCCl)C |
Origin of Product |
United States |
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